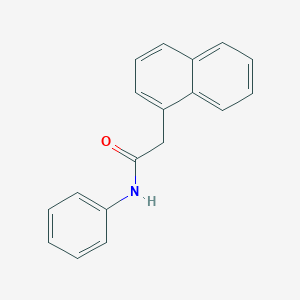

2-(1-naphthyl)-N-phenylacetamide

CAS No.:

Cat. No.: VC1197064

Molecular Formula: C18H15NO

Molecular Weight: 261.3g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO |

|---|---|

| Molecular Weight | 261.3g/mol |

| IUPAC Name | 2-naphthalen-1-yl-N-phenylacetamide |

| Standard InChI | InChI=1S/C18H15NO/c20-18(19-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,19,20) |

| Standard InChI Key | ZWXQQJHQVLYBOC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |

Introduction

Structural and Chemical Properties

The molecular architecture of 2-(1-naphthyl)-N-phenylacetamide presents a fascinating subject for chemical analysis. This compound shares structural similarities with several related compounds while maintaining distinct characteristics that influence its physical and chemical behavior.

Molecular Composition and Identification

2-(1-naphthyl)-N-phenylacetamide has the molecular formula C₁₈H₁₅NO, with a calculated molecular weight of approximately 261.3 g/mol, similar to its isomeric counterpart 2-(2-naphthyl)-N-phenylacetamide . The compound features an amide linkage connecting a phenyl group (attached to nitrogen) with an acetyl group that is further substituted with a 1-naphthyl moiety.

The compound can be identified using various nomenclature systems. Its proper IUPAC name is 2-(naphthalen-1-yl)-N-phenylacetamide, though it may also be referred to as N-phenyl-2-(1-naphthyl)acetamide. This nomenclature distinguishes it from the positional isomer 2-(2-naphthyl)-N-phenylacetamide, which has the naphthyl group attached at position 2 rather than position 1 .

Structural Characteristics

The structure of 2-(1-naphthyl)-N-phenylacetamide is characterized by three key components:

-

A phenyl ring attached to the nitrogen atom of the amide group

-

An acetamide (-NHCOCH₂-) linking group

-

A 1-naphthyl group attached to the CH₂ of the acetamide moiety

This arrangement creates a molecule with distinctive spatial and electronic properties. The positioning of the naphthyl group at position 1 (rather than position 2 as in some related compounds) significantly influences the compound's three-dimensional structure and reactivity profile.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, 2-(1-naphthyl)-N-phenylacetamide likely exhibits the following physicochemical properties:

| Property | Estimated Value/Characteristic | Basis |

|---|---|---|

| Physical State | White to off-white crystalline solid | Typical for similar acetamide derivatives |

| Solubility | Soluble in organic solvents (acetone, ethanol, DMSO); Limited water solubility | Based on hydrophobic nature of substituents |

| Melting Point | 130-170°C range | Comparable to structurally similar acetamides |

| Stability | Stable under standard conditions | Characteristic of amide bonds |

| Reactivity | Moderately reactive; amide bond can undergo hydrolysis under acidic/basic conditions | Standard amide chemistry |

Structural Comparisons with Related Compounds

Understanding the relationship between 2-(1-naphthyl)-N-phenylacetamide and structurally similar compounds provides valuable insights into its properties and potential applications.

Comparison with Positional Isomers and Related Structures

The structural differences between 2-(1-naphthyl)-N-phenylacetamide and related compounds have significant implications for their chemical and biological behaviors.

Structure-Activity Relationship Implications

The position of substitution on the naphthalene ring can significantly impact a compound's biological activity profile. The 1-position attachment in 2-(1-naphthyl)-N-phenylacetamide creates a different spatial arrangement compared to 2-(2-naphthyl)-N-phenylacetamide, potentially affecting:

-

Electronic distribution across the molecule

-

Binding affinity to potential biological targets

-

Metabolic stability and pharmacokinetic properties

-

Interaction with receptor binding pockets

These predictions would require experimental validation through in vitro and potentially in vivo studies to confirm the actual biological profile of 2-(1-naphthyl)-N-phenylacetamide.

Analytical Characterization Methods

To properly identify and characterize 2-(1-naphthyl)-N-phenylacetamide, several analytical techniques would be employed.

Spectroscopic Analysis

The structural confirmation of 2-(1-naphthyl)-N-phenylacetamide would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for aromatic protons from both the phenyl and naphthyl groups

-

The methylene (-CH₂-) protons would appear as a singlet

-

The amide proton would show a distinctive chemical shift

-

¹³C NMR would confirm the carbonyl carbon and aromatic carbon framework

-

-

Infrared (IR) Spectroscopy:

-

Would reveal the characteristic amide C=O stretch (~1650 cm⁻¹)

-

N-H stretching vibration (~3300 cm⁻¹)

-

Aromatic C=C stretching vibrations

-

-

Mass Spectrometry:

-

Would confirm the molecular weight (expected [M+H]⁺ at m/z 262)

-

Fragmentation pattern analysis would show characteristic fragments

-

Chromatographic Methods

For purity assessment and quantification:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC with UV detection would be optimal

-

Typical mobile phase might include acetonitrile/water gradient

-

-

Thin-Layer Chromatography (TLC):

-

For rapid analysis during synthesis and purification

-

Visualization under UV light due to the aromatic systems

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume